molecular formula C13H12O2 B13589224 2-(6-Methoxynaphthalen-2-YL)acetaldehyde CAS No. 54828-56-7

2-(6-Methoxynaphthalen-2-YL)acetaldehyde

Cat. No.: B13589224
CAS No.: 54828-56-7
M. Wt: 200.23 g/mol
InChI Key: DOUAJKGKXXNGOB-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-YL)acetaldehyde is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, featuring a methoxy group at the 6th position and an acetaldehyde group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-YL)acetaldehyde typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often requires stringent control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-YL)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-YL)acetaldehyde largely depends on its chemical structure and the specific context in which it is used. For instance, in medicinal chemistry, it may act as an intermediate that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved can vary widely based on the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxynaphthalen-2-YL)acetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its methoxy and aldehyde groups provide distinct reactivity patterns compared to other naphthalene derivatives .

Properties

CAS No.

54828-56-7

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)acetaldehyde

InChI

InChI=1S/C13H12O2/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,7-9H,6H2,1H3

InChI Key

DOUAJKGKXXNGOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC=O

Origin of Product

United States

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